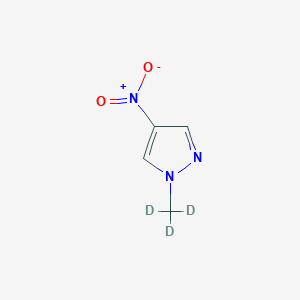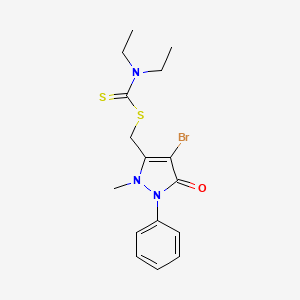
(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl N,N-diethylcarbamodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a pyrazoline derivative. Pyrazolines are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .
Molecular Structure Analysis
The compound contains a pyrazoline core, which is a five-membered ring with three carbon atoms and two nitrogen atoms. It also has a phenyl group attached to it, which is a ring of six carbon atoms, often represented as “C6H5” in structural formulas .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, pyrazolines are known to participate in various chemical reactions due to their heterocyclic nature .Aplicaciones Científicas De Investigación
Catalysis and Chemical Synthesis
Pyrazole-containing compounds have been recognized for their role in stabilizing metal complexes, which serve as pre-catalysts in cross-coupling reactions such as the Suzuki–Miyaura cross-coupling. These reactions are pivotal for creating biphenyl compounds, which have wide applications in organic electronics, pharmaceuticals, and materials science. The ability to fine-tune the electrophilic and steric properties of metal complexes by varying substituents on the pyrazole ring enhances the efficiency and selectivity of these catalytic processes (Ocansey et al., 2018).
Antimicrobial Activity
Research on pyrazoline-5-ones and their thiazole derivatives has revealed significant antimicrobial properties. These compounds exhibit a broad spectrum of antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents. The structure-activity relationship studies suggest that modifications in the pyrazole ring, such as bromoacetyl and phenyl substitutions, can enhance their efficacy against pathogenic microorganisms (Reddy et al., 2013); (Farag et al., 2008).
Biological and Medicinal Applications
The versatility of pyrazole-based compounds extends to their biological applications, including their role in drug discovery and development. For instance, derivatives of pyrazole have been investigated for their potential in treating inflammatory diseases through regulation by docking studies. These findings highlight the promise of pyrazole compounds in biomedical research, especially in discovering novel therapeutic agents (Ryzhkova et al., 2020).
Antioxidant Activity
The antioxidant properties of thiazolyl–pyrazolone derivatives have been explored, indicating the potential of these compounds in mitigating oxidative stress. Such properties are crucial for developing treatments for diseases where oxidative damage plays a key role, further emphasizing the medicinal relevance of pyrazole derivatives (Gaffer et al., 2017).
Propiedades
IUPAC Name |
(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl N,N-diethylcarbamodithioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN3OS2/c1-4-19(5-2)16(22)23-11-13-14(17)15(21)20(18(13)3)12-9-7-6-8-10-12/h6-10H,4-5,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDDDMKCEFRFGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)SCC1=C(C(=O)N(N1C)C2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3,5-Dichloropyridin-2-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2749799.png)
![1-cyclopentyl-3-(4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)urea](/img/structure/B2749801.png)
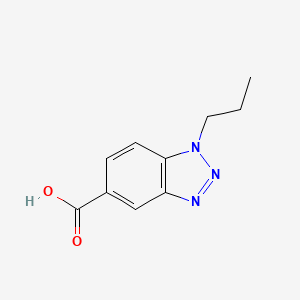

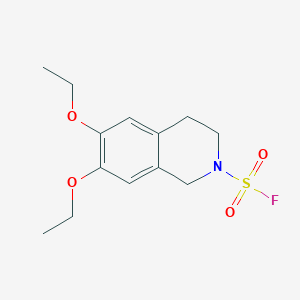
![[1-(dimethylsulfamoyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]boronic acid](/img/structure/B2749809.png)
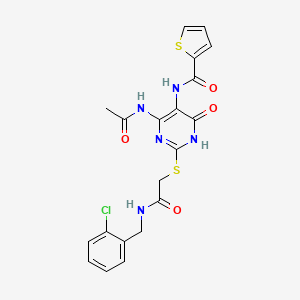

![9-(furan-2-ylmethyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2749812.png)
![Ethyl 1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B2749813.png)
![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2749814.png)
